Ethyl 4-propylbenzoate
Overview
Description
Ethyl 4-propylbenzoate is an organic compound with the molecular formula C12H16O2. It is an ester derived from benzoic acid and propanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
As an ester, it may interact with various enzymes and proteins involved in ester metabolism .
Mode of Action
Esters, including 4-Propylbenzoic acid ethyl ester, can undergo hydrolysis to form carboxylic acids and alcohols under acidic or basic conditions . This process involves the cleavage of the ester bond, which is facilitated by the presence of a catalyst . The acid-catalyzed hydrolysis of ethyl benzoate, a similar compound, provides a good example of this process .
Biochemical Pathways
The biochemical pathways affected by 4-Propylbenzoic acid ethyl ester are likely related to ester metabolism. Ester hydrolysis is a key step in these pathways . The products of this hydrolysis, carboxylic acids and alcohols, can then enter various metabolic pathways depending on their specific structures .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that it may be well absorbed and distributed in the body, metabolized primarily via ester hydrolysis, and excreted in the urine .
Result of Action
The molecular and cellular effects of 4-Propylbenzoic acid ethyl ester’s action would largely depend on the specific targets it interacts with and the metabolic pathways it affects. The hydrolysis of the ester could potentially lead to changes in cellular pH, alterations in metabolic pathway flux, and other downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Propylbenzoic acid ethyl ester. Factors such as pH and temperature can affect the rate of ester hydrolysis . Additionally, the presence of specific enzymes and other biomolecules can influence the compound’s interactions with its targets .
Biochemical Analysis
Biochemical Properties
4-Propylbenzoic acid ethyl ester, like other esters, plays a role in biochemical reactions. It can be synthesized by the transesterification of methyl benzoate with propanol
Cellular Effects
It has been suggested that similar compounds may have antimicrobial properties and could be used as a preservative in cosmetics . It’s also used as a synthetic flavoring agent in foods due to its nutty odor and sweet fruity or nut-like taste .
Molecular Mechanism
This reaction is reversible and is a key step in many biochemical processes .
Subcellular Localization
Due to its lipophilic nature, it’s likely that it can be found in various compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-propylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-propylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the reaction of 4-propylbenzoyl chloride with ethanol in the presence of a base such as pyridine. This method is often used in industrial settings due to its efficiency and high yield .
Industrial Production Methods
In industrial production, this compound is often synthesized using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-propylbenzoate undergoes various chemical reactions, including:
Reduction: Reduction of the ester group can yield the corresponding alcohol, 4-propylbenzyl alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: 4-propylbenzoic acid and ethanol.
Reduction: 4-propylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-propylbenzoate has several applications in scientific research:
Comparison with Similar Compounds
Ethyl 4-propylbenzoate can be compared with other esters such as ethyl benzoate and methyl benzoate. While all these compounds share a common ester functional group, this compound is unique due to the presence of the propyl group on the benzene ring, which can influence its physical and chemical properties .
Similar Compounds
Ethyl benzoate: An ester of benzoic acid and ethanol.
Methyl benzoate: An ester of benzoic acid and methanol.
Propyl benzoate: An ester of benzoic acid and propanol.
This compound stands out due to its specific structural features, which can affect its reactivity and applications in various fields.
Properties
IUPAC Name |
ethyl 4-propylbenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-5-10-6-8-11(9-7-10)12(13)14-4-2/h6-9H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBLKCJHUXWDAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509370 | |
Record name | Ethyl 4-propylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81423-83-8 | |
Record name | Ethyl 4-propylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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